molecular formula C12H17NO4S B1453220 4-[(2-Methylphenyl)(methylsulfonyl)amino]butanoic acid CAS No. 1266514-17-3

4-[(2-Methylphenyl)(methylsulfonyl)amino]butanoic acid

Cat. No. B1453220
M. Wt: 271.33 g/mol
InChI Key: DVDRNLBLZIEVQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Methylphenyl)(methylsulfonyl)amino]butanoic acid, also known as MMB or MMB-2201, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body. MMB-2201 has been widely studied for its potential therapeutic applications in various medical fields, including cancer treatment, pain management, and neurological disorders.

Scientific Research Applications

1. Application in the Field of Medicinal Chemistry

  • Summary of the Application : This compound was used in the design and synthesis of a novel series of benzimidazole derivatives . These derivatives were evaluated for their potential as inhibitors of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes that play a key role in inflammation .
  • Methods of Application : The 4-[(2-Methylphenyl)(methylsulfonyl)amino]butanoic acid was attached to the benzimidazole derivatives via its C-2 position . The synthesized compounds were then evaluated in vitro for their COX-1/COX-2 inhibitory activity .
  • Results or Outcomes : Several compounds showed selective inhibition to the COX-2 isozyme . The compound 11b showed the most potent COX-2 inhibitory activity with an IC50 of 0.10 μM and a selectivity index (SI) of 134 .

2. Application in the Field of Pharmaceutical Chemistry

  • Summary of the Application : This compound was used in the synthesis of 2-(4-methylsulfonyl phenyl) indole derivatives . These derivatives were evaluated for their dual antimicrobial and anti-inflammatory activities .
  • Methods of Application : The 4-[(2-Methylphenyl)(methylsulfonyl)amino]butanoic acid was incorporated into the indole derivatives . The synthesized compounds were then assessed for their antimicrobial, COX inhibitory, and anti-inflammatory activities .
  • Results or Outcomes : Compounds 7a–k, 8a–c, and 9a–c showed good anti-inflammatory activity with excessive selectivity towards COX-2 . Compound 7g was identified to be the most potent antibacterial candidate against strains of MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii .

3. Application in the Field of Medicinal Chemistry

  • Summary of the Application : This compound was used in the design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors .
  • Methods of Application : The 4-[(2-Methylphenyl)(methylsulfonyl)amino]butanoic acid was incorporated into the imidazo[1,2-a]pyridin-3-amine derivatives . The synthesized compounds were then evaluated for their COX-2 inhibitory activity .
  • Results or Outcomes : The results of this study are not explicitly mentioned in the search results .

4. Application in the Field of Medicinal Chemistry

  • Summary of the Application : This compound was used in the synthesis of 2-(4-methylsulfonyl phenyl) indole derivatives . These derivatives were evaluated for their dual antimicrobial and anti-inflammatory activities .
  • Methods of Application : The 4-[(2-Methylphenyl)(methylsulfonyl)amino]butanoic acid was incorporated into the indole derivatives . The synthesized compounds were then assessed for their antimicrobial, COX inhibitory, and anti-inflammatory activities .
  • Results or Outcomes : Compound 7g was identified to be the most potent antibacterial candidate against strains of MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii, respectively, with a safe therapeutic dose . Compounds 7a–k, 8a–c, and 9a–c showed good anti-inflammatory activity with excessive selectivity towards COX-2 in comparison with reference drugs indomethacin and celecoxib . Compounds 9a–c were found to release moderate amounts of NO to decrease the side effects associated with selective COX-2 inhibitors .

5. Application in the Field of Medicinal Chemistry

  • Summary of the Application : This compound was used in the synthesis of 2-(4-methylsulfonyl phenyl) indole derivatives . These derivatives were evaluated for their dual antimicrobial and anti-inflammatory activities .
  • Methods of Application : The 4-[(2-Methylphenyl)(methylsulfonyl)amino]butanoic acid was incorporated into the indole derivatives . The synthesized compounds were then assessed for their antimicrobial, COX inhibitory, and anti-inflammatory activities .
  • Results or Outcomes : Compound 7g was identified to be the most potent antibacterial candidate against strains of MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii, respectively, with safe therapeutic dose . Compounds 7a–k, 8a–c, and 9a–c showed good anti-inflammatory activity with excessive selectivity towards COX-2 in comparison with reference drugs indomethacin and celecoxib . Compounds 9a–c were found to release moderate amounts of NO to decrease the side effects associated with selective COX-2 inhibitors .

properties

IUPAC Name

4-(2-methyl-N-methylsulfonylanilino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-10-6-3-4-7-11(10)13(18(2,16)17)9-5-8-12(14)15/h3-4,6-7H,5,8-9H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDRNLBLZIEVQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N(CCCC(=O)O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Methylphenyl)(methylsulfonyl)amino]butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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